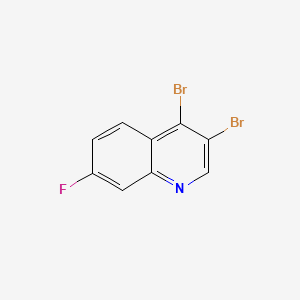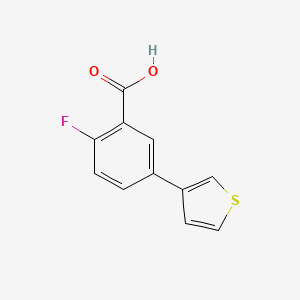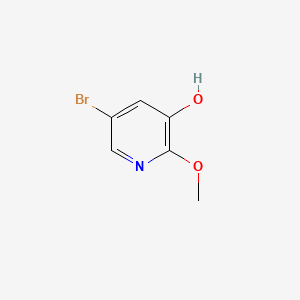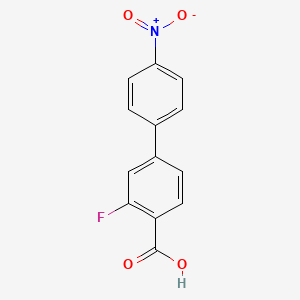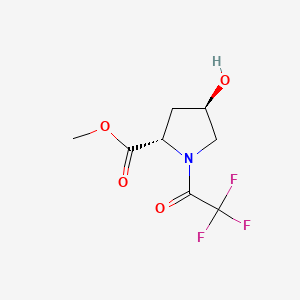
SODIUM PERBORATE TETRAHYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Perborate Tetrahydrate is a chemical compound with the formula NaBO3·4H2O . It is commonly encountered in anhydrous form or as a hexahydrate . Both forms are white, odorless, water-soluble solids . This salt is widely used in laundry detergents, as one of the peroxide-based bleaches .
Synthesis Analysis
Sodium Perborate is manufactured by the reaction of sodium tetraborate, hydrogen peroxide, and sodium hydroxide . The reaction proceeds as follows: Na2B4O7 + 2 NaOH → 4 NaBO2 + H2O and 2 NaBO2 + 2 H2O2 → Na2B2O4(OH)4 .Molecular Structure Analysis
The compound contains a perborate anion [(B(OH)2OO)2]2− consisting of a cyclic −B−O−O−B−O−O− core with two hydroxy groups attached to each boron atom . The ring adopts a chair conformation .Chemical Reactions Analysis
The thermal decomposition of granular this compound proceeds via successive thermal dehydration and decomposition occurring at different temperatures to form sodium metaborate .Physical and Chemical Properties Analysis
This compound is a white powder that is odorless . It has a melting point of 63 °C (145 °F; 336 K) and decomposes at a boiling point of 130 to 150 °C (266 to 302 °F; 403 to 423 K) . It is soluble in water at 2.15 g/ (100 mL) at 18 °C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Sodium Perborate Tetrahydrate involves the reaction between Sodium Borate and Hydrogen Peroxide in the presence of water. The reaction is carried out under controlled conditions to obtain the desired product.", "Starting Materials": [ "Sodium Borate", "Hydrogen Peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Sodium Borate in water to form a solution", "Step 2: Add Hydrogen Peroxide to the Sodium Borate solution slowly while stirring constantly", "Step 3: The reaction mixture is heated to 60-70°C and stirred for 1-2 hours", "Step 4: The reaction mixture is cooled to room temperature", "Step 5: The Sodium Perborate Tetrahydrate is filtered and washed with water", "Step 6: The product is dried at 80-90°C to obtain Sodium Perborate Tetrahydrate" ] } | |
Número CAS |
10140-63-3 |
Fórmula molecular |
BH11NaO7 |
Peso molecular |
156.881 |
Nombre IUPAC |
boric acid;sodium;tetrahydrate |
InChI |
InChI=1S/BH3O3.Na.4H2O/c2-1(3)4;;;;;/h2-4H;;4*1H2 |
Clave InChI |
OTODSOIAMBCXAI-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.O.O.O.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
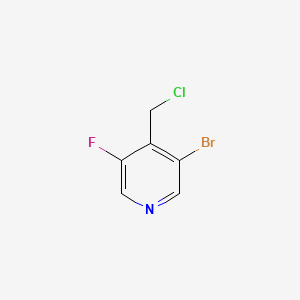
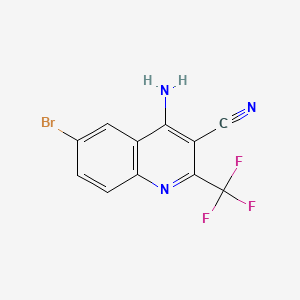
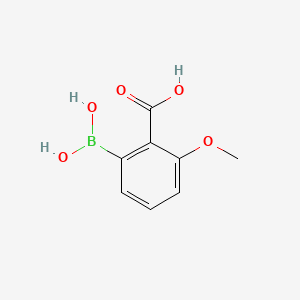

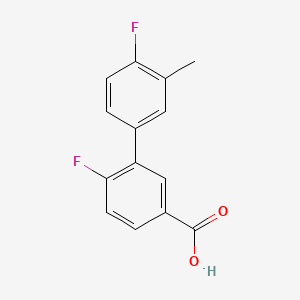
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
